Boldenone undecylenate is a synthetic anabolic-androgenic steroid (AAS). [] It is a derivative of testosterone, modified to enhance its anabolic properties while reducing its androgenic effects. [] While initially developed for veterinary use, particularly in horses, [, ] Boldenone undecylenate has become a subject of scientific interest in various fields, including animal science, biochemistry, and analytical chemistry.
Boldenone undecylenate is classified as an androgen and anabolic steroid (AAS). It acts as an agonist of the androgen receptor, similar to other steroids, which allows it to exert its effects on muscle growth and protein synthesis. Its chemical structure is characterized by the presence of a 17β-undecenoate ester, which prolongs its action in the body.
The synthesis of boldenone undecylenate can be achieved through several methods, with one notable approach involving the selective reduction of 1,4-androstenedione. This process typically includes the following steps:
This method highlights the use of new catalysts such as pyridine hydrobromide, which enhances yield and product quality compared to traditional methods.
The molecular structure of boldenone undecylenate can be represented by its chemical formula . The compound features:
The molecular weight of boldenone undecylenate is approximately 328.48 g/mol .
Boldenone undecylenate undergoes various chemical reactions once administered:
These reactions contribute to its prolonged half-life of approximately 14 days when administered intramuscularly .
Boldenone undecylenate acts primarily through its conversion into boldenone, which then binds to androgen receptors in various tissues. This binding initiates several biological processes:
The compound's low estrogenic activity further differentiates it from other steroids that may cause water retention or gynecomastia.
Boldenone undecylenate possesses several notable physical and chemical properties:
These properties make it suitable for intramuscular injection formulations.
Boldenone undecylenate has several applications:
Despite its benefits, users must be aware of potential side effects such as masculinization symptoms (acne, hair growth changes), increased libido, and possible cardiovascular impacts due to elevated red blood cell counts.
Boldenone undecylenate (1,4-androstadiene-17β-ol-3-one undecylenate) is a synthetic testosterone analogue distinguished by a 1,2-dehydrogenation in the steroid A-ring and a C17β undecylenate ester chain. This structural modification reduces first-pass hepatic metabolism and extends the compound's half-life to approximately 14 days [1] [9]. The absence of the C19 methyl group and the introduction of a double bond between C1 and C2 alter its three-dimensional conformation, enhancing anabolic potency while reducing direct androgenic activity compared to testosterone [9] [10].
Boldenone exhibits a binding affinity (Kd ≈ 3.8 nM) for the human androgen receptor (AR) that is approximately 60% of testosterone's affinity, yet its anabolic-to-androgenic ratio (3:1) surpasses testosterone (1:1) due to reduced 5α-reductase conversion in androgen-dependent tissues [3] [9]. Molecular dynamics simulations reveal that the 1,2-dehydrogenation facilitates unique interactions with AR helix 12, stabilizing the agonist-bound conformation and prolonging receptor residency time by ~25% compared to testosterone [3].
Table 1: Structural and Receptor Binding Properties of Boldenone vs. Testosterone
Property | Boldenone Undecylenate | Testosterone Cypionate |
---|---|---|
Core Structure | 1,4-Androstadiene-3-one | Δ4-Androsten-3-one |
C17 Ester | Undecylenate (C11:1) | Cypionate (C8) |
Androgen Receptor Kd | 3.8 nM | 2.1 nM |
Anabolic:Androgenic Ratio | 3:1 | 1:1 |
Half-life | 14 days | 8 days |
As a full AR agonist, boldenone undecylenate induces genomic signaling through canonical receptor dimerization, nuclear translocation, and binding to androgen response elements (AREs) in target gene promoters [1] [9]. Transcriptomic analyses in myocytes show boldenone upregulates 78% of testosterone-responsive genes, including IGF-1 (3.2-fold), mTORC1 (2.1-fold), and MyoD (1.8-fold) within 24 hours post-administration [9] [10]. Concurrently, it represses atrophy-related genes MuRF-1 and atrogin-1 by 40–60% through AR-mediated sequestration of FoxO transcription factors [10].
Non-genomic actions include rapid (≤30 min) activation of MAPK/ERK and PI3K/Akt pathways via membrane-associated AR complexes. This dual-phase signaling amplifies protein synthesis efficiency by 35% in skeletal muscle compared to untreated controls, as measured by radiolabeled leucine incorporation assays [3].
Table 2: Key Genes Regulated by Boldenone-AR Complex
Gene | Function | Fold Change | Regulation |
---|---|---|---|
IGF-1 | Myocyte proliferation | +3.2 | Upregulated |
mTORC1 | Translation initiation | +2.1 | Upregulated |
MyoD | Myoblast differentiation | +1.8 | Upregulated |
MuRF-1 | Ubiquitin-mediated proteolysis | -0.6 | Downregulated |
Atrogin-1 | Proteasomal degradation | -0.4 | Downregulated |
Boldenone serves as a substrate for 5α-reductase isozymes (SRD5A1-3), albeit with divergent catalytic efficiencies. In vitro studies demonstrate SRD5A2 converts boldenone to 1,4-dihydroboldenone (DHB) at 22% of testosterone's conversion rate to dihydrotestosterone (DHT), owing to steric hindrance from the 1,2-double bond [4] [7]. SRD5A1 exhibits even lower activity (≤12% of testosterone reduction), while SRD5A3 shows negligible activity [7].
Crystallographic analysis of SRD5A2 (PDB: 7TMM) reveals boldenone's Δ1,2 bond disrupts optimal positioning within the enzyme's catalytic pocket (Tyr91-Glu57-NADPH triad), increasing the Michaelis constant (Km = 8.4 μM) compared to testosterone (Km = 2.1 μM) [7]. Consequently, DHB accumulates at only 15–30% of DHT concentrations in prostate tissue, explaining boldenone's reduced androgenic effects despite systemic exposure [5] [9].
Table 3: 5α-Reductase Isozyme Kinetics for Boldenone
Parameter | SRD5A1 | SRD5A2 | SRD5A3 |
---|---|---|---|
Km (μM) | 11.2 | 8.4 | ND* |
Vmax (nmol/min/mg) | 0.7 | 1.2 | ND* |
Catalytic Efficiency (Vmax/Km) | 0.06 | 0.14 | <0.01 |
ND: Not detectable under standard assay conditions |
Boldenone undecylenate exerts tissue-selective effects through AR density variations and differential metabolism. In skeletal muscle (high AR, low 5α-reductase), unmetabolized boldenone increases ribosomal biogenesis by 40% and enhances nitrogen retention by 25% vs. controls via transcriptional upregulation of SLC38A2 (glutamine transporter) and suppression of urea cycle enzymes CPS1 and OTC [1] [9]. This shifts nitrogen balance positive by +1.5 g/day in equine studies, correlating with 4.3% lean mass accretion over 8 weeks [2].
Hepatic effects involve AR-independent modulation of IGF-1 secretion and erythropoietin (EPO) synthesis. Boldenone elevates serum IGF-1 by 110% and hematocrit by 20% in dogs, exceeding testosterone's effects due to resistance to hepatic first-pass metabolism [1] [6]. Conversely, minimal 17α-alkylation prevents significant hepatotoxicity, distinguishing it from oral AAS [9].
Table 4: Tissue-Specific Anabolic Mechanisms
Tissue | Primary Mechanism | Biomarker Change | Functional Outcome |
---|---|---|---|
Skeletal Muscle | AR-dependent mTORC1 activation | +25% nitrogen retention | Myofibrillar hypertrophy |
Liver | AR-independent IGF-1/EPO upregulation | +110% serum IGF-1 | Systemic anabolic signaling |
Kidney | EPO synthesis stimulation | +20% hematocrit | Enhanced oxygen delivery |
Bone | Osteoblast AR agonism | +9% bone mineral density | Mechanical load adaptation |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7